2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H10Cl3N3S and a molecular weight of 358.679 g/mol . This compound is known for its unique structure, which includes both dichlorobenzaldehyde and chlorophenyl thiosemicarbazone moieties. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone: This compound has a similar structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and biological activity.
2,3-Dichlorobenzaldehyde N-(4-chlorophenyl)thiosemicarbazone: The position of the chlorine atoms on the phenyl ring can affect the compound’s properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
CAS No. |
765273-70-9 |
---|---|
Molecular Formula |
C14H10Cl3N3S |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2,3-dichlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H10Cl3N3S/c15-10-4-2-5-11(7-10)19-14(21)20-18-8-9-3-1-6-12(16)13(9)17/h1-8H,(H2,19,20,21)/b18-8+ |
InChI Key |
CQTTVAZWSQQNBZ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.